molecular formula C20H24N4OS B256193 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile

4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile

Cat. No. B256193
M. Wt: 368.5 g/mol
InChI Key: USBRWKLAVHOQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been found to be effective in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile disrupts BCR signaling, leading to apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to inhibit other signaling pathways, such as the Toll-like receptor (TLR) pathway, which is involved in the activation of immune cells.
Biochemical and Physiological Effects
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to reduce the production of autoantibodies in animal models of lupus.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its potential toxicity, particularly in the liver. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have limited efficacy in some cancer types, such as solid tumors.

Future Directions

There are several future directions for research on 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. One area of research is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. Another area of research is the identification of biomarkers that can predict response to 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is a need for further research on the safety and toxicity of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, particularly in long-term use. Finally, there is a need for clinical trials to evaluate the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile in a wider range of cancer types and autoimmune diseases.

Synthesis Methods

The synthesis of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile involves a series of chemical reactions that include the condensation of 4-tert-butylphenylhydrazine with 2-bromo-4-methylthiopyrimidine, followed by the reaction of the resulting product with morpholine and potassium carbonate. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders, such as asthma and inflammatory bowel disease.

properties

Product Name

4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H24N4OS/c1-20(2,3)15-7-5-14(6-8-15)17-16(13-21)18(23-19(22-17)26-4)24-9-11-25-12-10-24/h5-8H,9-12H2,1-4H3

InChI Key

USBRWKLAVHOQEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.